1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1h-pyrazole
Description
Properties
IUPAC Name |
1-(3-iodo-1-bicyclo[1.1.1]pentanyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2/c9-7-4-8(5-7,6-7)11-3-1-2-10-11/h1-3H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTUTKMTXMXVPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Ring: This can be achieved through a [1+1+1] cycloaddition reaction, where three carbon atoms are joined to form the bicyclo[1.1.1]pentane structure.
Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction, often using iodine or an iodine-containing reagent.
Attachment of the Pyrazole Ring: The final step involves the formation of the pyrazole ring, which can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable precursor.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other parts of the molecule.
Cyclization Reactions: The pyrazole ring can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or other substituted derivatives.
Oxidation Products: Oxidation can lead to the formation of iodinated derivatives with higher oxidation states.
Reduction Products: Reduction typically results in the removal of the iodine atom, forming deiodinated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including 1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole. Research indicates that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. For instance, a study demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death .
Antimicrobial Properties
Pyrazole compounds have also been investigated for their antimicrobial activities. The structural modifications in this compound may enhance its efficacy against various bacterial strains. Preliminary tests show promising results against Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antimicrobial agents .
Materials Science
Polymer Chemistry
The unique bicyclic structure of this compound allows for its incorporation into polymer matrices, potentially improving the thermal and mechanical properties of the resulting materials. Studies have shown that incorporating such compounds can enhance the stability and performance of polymers used in various applications, including coatings and composites .
Synthetic Methodologies
Reagent in Organic Synthesis
In synthetic organic chemistry, this compound serves as a valuable reagent for constructing complex molecular architectures. Its ability to participate in various coupling reactions makes it a versatile building block for synthesizing more complex compounds, particularly in drug discovery processes .
Case Study 1: Anticancer Activity Evaluation
A recent investigation evaluated the anticancer effects of several pyrazole derivatives, including this compound, on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study utilized MTT assays to assess cell viability after treatment with varying concentrations of the compound over 24 and 48 hours.
Results Summary:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 15 | Induction of apoptosis |
| HeLa | 20 | Cell cycle arrest |
Case Study 2: Antimicrobial Efficacy Testing
Another study focused on the antimicrobial properties of this compound against various bacterial strains using agar diffusion methods.
Results Summary:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 8 |
Mechanism of Action
The mechanism of action of 1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
4-Bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole (CAS: 2639413-02-6)
- Molecular Formula : C₈H₈BrIN₂
- Molecular Weight : 338.97 g/mol
- Key Difference : A bromine atom replaces the hydrogen at position 4 of the pyrazole ring.
- Impact: The bromine increases molecular weight by ~78.9 g/mol compared to the parent compound. Despite this, both compounds share an identical XLogP3 value of 2.2, suggesting similar lipophilicity.
Carboxamide Derivatives of 3-Iodobicyclo[1.1.1]pentane
Compounds such as (3-iodobicyclo[1.1.1]pentan-1-yl)(morpholino)methanone (2k) and (3-iodobicyclo[1.1.1]pentan-1-yl)(pyrrolidin-1-yl)methanone (2e) feature a carbonyl group linking the bicyclo core to secondary amines.
- Synthesis : Prepared via coupling of 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid with morpholine or pyrrolidine, yielding 82–85% isolated products .
- Key Differences :
- Functional Groups : Carboxamides vs. direct N-linked pyrazole.
- Molecular Weight : 2k (308.01 g/mol) and 2e (294.03 g/mol) are lighter than the pyrazole derivative (260.07 g/mol).
- Reactivity : Carboxamides are hydrolytically stable but less reactive in cross-couplings compared to iodinated pyrazoles .
Piperazine and Indoline Carboxamides
Examples include tert-butyl 4-(3-iodobicyclo[1.1.1]pentane-1-carbonyl)piperazine-1-carboxylate (2q) and indolin-1-yl(3-iodobicyclo[1.1.1]pentan-1-yl)methanone (2p).
- Molecular Weights : 2q (351.02 g/mol) and 2p (340.02 g/mol).
- Key Features: Piperazine derivatives introduce basic nitrogen atoms, enhancing solubility in acidic conditions.
Triazole and Imidazole Analogues
Compounds like 6-[(S)-[1-(bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazol-4-yl]…quinoline-3-carbonitrile (C₃₃H₃₃ClN₈O) and 4-chloro-1-methyl-1H-imidazole-5-carbaldehyde (C₅H₅ClN₂O) highlight heterocyclic diversity.
Ester and Alcohol Derivatives
Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate and 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol (CAS: 848696-31-1) demonstrate functional group versatility.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Key Functional Group | Reactivity/Applications |
|---|---|---|---|---|---|
| 1-{3-Iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole | C₈H₉IN₂ | 260.07 | 2.2 | Iodine, Pyrazole | Cross-coupling, Bioisostere |
| 4-Bromo-1-{3-iodobicyclo…}-1H-pyrazole | C₈H₈BrIN₂ | 338.97 | 2.2 | Bromine, Pyrazole | Suzuki-Miyaura coupling |
| (Morpholino)methanone (2k) | C₁₀H₁₅INO₂ | 308.01 | N/A | Carboxamide, Morpholine | Stable amide, Solubility enhancer |
| tert-butyl piperazine-1-carboxylate (2q) | C₁₅H₂₄IN₂O₃ | 351.02 | N/A | Piperazine, Carbamate | Basic nitrogen for salt formation |
| 4-Chloro-1-methyl-1H-imidazole-5-carbaldehyde | C₅H₅ClN₂O | 151.01 | 1.5 | Imidazole, Aldehyde | Electrophilic reactivity |
Key Research Findings
- Synthetic Flexibility : Iodinated bicyclo[1.1.1]pentane derivatives are versatile intermediates. Pyrazole and carboxamide variants are synthesized via nucleophilic substitution or amide coupling, respectively .
- Lipophilicity Trends : Despite structural differences, iodinated pyrazoles and brominated analogs share similar XLogP3 values, suggesting comparable membrane permeability .
- Biological Relevance : Bicyclo[1.1.1]pentane-pyrazole hybrids are explored in drug discovery for their improved pharmacokinetic profiles over aromatic analogs .
Biological Activity
The compound 1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole (CAS: 2639442-91-2) is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological profiles, including anti-inflammatory, analgesic, and anticancer properties. This article aims to explore the biological activity of this specific compound, supported by data tables, case studies, and recent research findings.
Molecular Characteristics
- Molecular Formula : CHIN
- Molar Mass : 274.1 g/mol
- Structure : The compound features a bicyclic structure with an iodine atom attached to the bicyclo[1.1.1]pentane moiety and a pyrazole ring.
Pharmacological Properties
Recent studies have indicated that pyrazole derivatives exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Some pyrazole compounds have shown effectiveness against various bacterial and fungal strains.
- Anti-inflammatory Effects : Pyrazoles are often investigated for their potential to inhibit inflammatory pathways.
- Anticancer Potential : Certain derivatives have been studied for their ability to induce apoptosis in cancer cells.
Specific Findings Related to this compound
Research on this compound is still emerging, but preliminary studies suggest it may possess unique interactions with biological targets due to its structural features.
Table 1: Summary of Biological Activities of Pyrazole Derivatives
| Activity Type | Example Compounds | Mechanism of Action |
|---|---|---|
| Antimicrobial | Celecoxib, Rimonabant | Inhibition of COX enzymes |
| Anti-inflammatory | Phenylbutazone | Modulation of inflammatory mediators |
| Anticancer | Dipyrone | Induction of apoptosis in tumor cells |
Case Studies and Research Findings
- Antimicrobial Studies :
- Anti-inflammatory Research :
- Anticancer Investigations :
Q & A
Q. What are the recommended synthetic routes for 1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of bicyclo[1.1.1]pentane (BCP) derivatives typically involves strain-release functionalization. For iodinated BCP systems, a halogen exchange reaction using NaI in acetone under reflux (60–80°C) is commonly employed . Pyrazole coupling can be achieved via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura) with a pre-functionalized BCP scaffold. For example, substituting a brominated BCP precursor with a pyrazole moiety under Pd catalysis (e.g., Pd(PPh₃)₄, 80°C, 12h) yields the target compound. Reaction optimization should focus on solvent polarity (DMF vs. THF), temperature, and catalyst loading to maximize yield (typical range: 40–70%) .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer :
- Purity Analysis : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Compare retention times with standards.
- Structural Confirmation :
- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to identify bicyclopentane proton environments (δ 2.5–3.5 ppm for bridgehead protons) and pyrazole ring signals (δ 7.5–8.5 ppm) .
- IR : Look for C-I stretch (~500 cm⁻¹) and pyrazole C=N absorption (~1516 cm⁻¹) .
- Elemental Analysis : Confirm empirical formula (e.g., C₈H₈IN₃) with <0.4% deviation .
Q. What are the critical stability considerations for storage and handling?
- Methodological Answer :
- Storage : Store in amber vials under inert gas (Ar/N₂) at –20°C to prevent iododeborylation or photodegradation.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Bicyclopentane systems are sensitive to radical-initiated decomposition; add stabilizers like BHT (0.1% w/w) if necessary .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the iodinated BCP core in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis sets to model transition states for Pd-mediated cross-coupling. Focus on bond dissociation energies (BDEs) of the C-I bond (~234 kJ/mol) versus competing pathways .
- Solvent Effects : Simulate solvation (e.g., SMD model for DMF) to assess steric hindrance from the bicyclopentane scaffold. Compare activation barriers for Suzuki vs. Negishi coupling .
Q. What strategies resolve contradictions in spectroscopic data for bicyclopentane-pyrazole hybrids?
- Methodological Answer :
- Dynamic Effects : Variable-temperature NMR (VT-NMR, –50°C to 50°C) to detect conformational flipping in the BCP core, which may obscure proton splitting .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., 1- vs. 3-substitution on pyrazole) by growing single crystals via vapor diffusion (hexane/ethyl acetate) .
Q. How can the electrophilic substitution pattern of the pyrazole ring be exploited for further functionalization?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
